molecular formula C6H8ClN3 B1591732 4-Chloro-N,6-dimethylpyrimidin-2-amine CAS No. 5738-15-8

4-Chloro-N,6-dimethylpyrimidin-2-amine

Cat. No. B1591732
CAS RN: 5738-15-8
M. Wt: 157.6 g/mol
InChI Key: XNVNMEQYZOCXNK-UHFFFAOYSA-N
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Description

4-Chloro-N,6-dimethylpyrimidin-2-amine is a chemical compound . It is also known as 4-chloro-N,6-dimethyl-2-pyrimidinamine .


Synthesis Analysis

The synthesis of 4-Chloro-N,6-dimethylpyrimidin-2-amine and its derivatives has been reported in several studies . For instance, it has been used as a precursor for the synthesis of new pyrimidine derivatives, employing Suzuki cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N,6-dimethylpyrimidin-2-amine is represented by the SMILES string ClC1=NC=NC(N(C)C)=C1 . Its molecular formula is C6H8ClN3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-N,6-dimethylpyrimidin-2-amine are not detailed in the search results, it has been used as a precursor in the synthesis of new pyrimidine derivatives .


Physical And Chemical Properties Analysis

4-Chloro-N,6-dimethylpyrimidin-2-amine is a solid . Its molecular weight is 157.6 .

Scientific Research Applications

Antifungal Agents

Research indicates that derivatives of this compound exhibit significant antifungal properties. This opens up possibilities for developing new classes of antifungal medications, addressing resistance issues in current treatments .

Kinase Inhibition for Cancer Therapy

Some derivatives have been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines. This suggests potential applications in targeted cancer therapies .

Molecular Recognition in Supramolecular Chemistry

The structural features of 4-Chloro-N,6-dimethylpyrimidin-2-amine allow it to participate in the generation of supramolecular networks. These networks are key in molecular recognition processes, which have implications in sensor design and drug delivery systems .

Microwave-Assisted Synthesis

The compound is used in microwave-assisted synthesis, a method that significantly reduces reaction times and by-product formation. This technique is beneficial in rapid drug discovery and material fabrication .

Pesticide Development

Given its structural similarity to known pyrimidine-based pesticides, there’s potential for 4-Chloro-N,6-dimethylpyrimidin-2-amine to serve as a starting point for the development of new pesticides .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to handle it with care and use appropriate safety measures .

properties

IUPAC Name

4-chloro-N,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-3-5(7)10-6(8-2)9-4/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVNMEQYZOCXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589794
Record name 4-Chloro-N,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5738-15-8
Record name 4-Chloro-N,6-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5738-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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